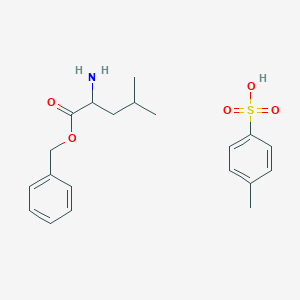

H-DL-Leu-Obzl p-tosylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

H-DL-Leu-Obzl p-tosylate: is a chemical compound with the IUPAC name benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate. It is a derivative of leucine, an essential amino acid, and is often used in peptide synthesis and other biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Leu-Obzl p-tosylate typically involves the esterification of DL-leucine with benzyl alcohol, followed by the tosylation of the resulting ester. The reaction conditions often include the use of a strong acid catalyst for esterification and a base for the tosylation step .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification and tosylation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: H-DL-Leu-Obzl p-tosylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The tosylate group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium iodide or ammonia.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: H-DL-Leu-Obzl p-tosylate is widely used in peptide synthesis as a protecting group for amino acids. It helps in the selective formation of peptide bonds without unwanted side reactions .

Biology: In biological research, this compound is used to study protein synthesis and enzyme mechanisms. It serves as a model compound for understanding the behavior of amino acid derivatives in biological systems .

Medicine: It is used to create peptide analogs that can mimic or inhibit biological processes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of H-DL-Leu-Obzl p-tosylate involves its role as a protecting group in peptide synthesis. The benzyl ester and tosylate groups protect the amino and carboxyl groups of leucine, respectively, allowing for selective reactions at other sites. This protection is crucial for the stepwise synthesis of peptides, ensuring that only the desired peptide bonds are formed .

Comparison with Similar Compounds

H-DL-Leu-OBzl: Similar to H-DL-Leu-Obzl p-tosylate but lacks the tosylate group.

H-DL-Leu-OMe: A methyl ester derivative of leucine.

H-DL-Leu-OEt: An ethyl ester derivative of leucine.

Uniqueness: this compound is unique due to the presence of both benzyl and tosylate groups, which provide dual protection for the amino and carboxyl groups of leucine. This dual protection is advantageous in complex peptide synthesis, allowing for greater control and selectivity in the formation of peptide bonds .

Biological Activity

H-DL-Leu-Obzl p-tosylate is a derivative of leucine, an essential amino acid, modified with a benzyl ester and a p-toluenesulfonate group. This compound is primarily utilized in peptide synthesis and organic chemistry due to its ability to protect amino groups during chemical transformations. Understanding its biological activity is crucial for its application in biochemical research and pharmaceutical development.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₉NO₄S

- Molecular Weight : Approximately 345.41 g/mol

- Structure : The compound consists of a leucine backbone, a benzyl ester protecting group, and a p-toluenesulfonate functional group.

Biological Activity Overview

The biological activity of this compound can be inferred from the properties of leucine and similar compounds. Leucine plays significant roles in various physiological processes, including protein synthesis, muscle metabolism, and energy production. The presence of the p-toluenesulfonate group may influence solubility and reactivity but does not inherently confer specific biological activities beyond those associated with leucine itself.

Key Biological Functions of Leucine

- Protein Synthesis : Leucine is known to stimulate muscle protein synthesis through the mTOR pathway.

- Energy Production : It serves as a substrate for gluconeogenesis and ketogenesis.

- Metabolic Regulation : Leucine influences insulin signaling and glucose homeostasis.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other amino acid derivatives. The following table summarizes the similarities and differences among several related compounds:

| Compound Name | Structure Similarity | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Moderate | Racemic mixture of L- and D-leucine | Involved in protein synthesis |

| H-Ile-Obzl p-tosylate | High | Contains isoleucine instead of leucine | Similar metabolic roles |

| H-Ala-Obzl p-tosylate | Moderate | Uses alanine as the amino acid | Less potent in stimulating protein synthesis |

| H-Phe-Obzl p-tosylate | High | Contains phenylalanine; aromatic side chain | Potentially involved in neurotransmission |

| H-Val-Obzl p-tosylate | High | Valine instead of leucine; branched side chain | Similar metabolic pathways |

Case Studies on Biological Activity

Properties

IUPAC Name |

benzyl 2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQGHKVYLQBJLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513205 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200123-51-9 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.